(-)-Modhephene
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Overview
Description
(-)-Modhephene is a natural product found in Baccharis pedunculata, Mikania goyazensis, and other organisms with data available.
Scientific Research Applications
Molecular Rearrangements of (-)-Modhephene : A study by Joseph-Nathan, Reyes-Trejo, and Morales-Ríos (2006) describes the molecular rearrangements of this compound. They explored the acid-catalyzed conversion of this compound to a (-)-triquinane structure, involving protonation, sigma-bond shifts, methyl shifts, and deprotonation. This research provides insight into the stereochemical aspects of this compound and its derivatives, which is critical for understanding its potential applications in organic synthesis (Joseph-Nathan, Reyes-Trejo, & Morales-Ríos, 2006).
Syntheses of Natural Triquinanes : Another study by De Boeck, Harrington-Frost, and Pattenden (2005) presents new synthetic approaches to this compound. The research focuses on tandem cyclizations involving alpha-ketene alkyl radical intermediates, offering a novel pathway to synthesize this compound. This work is significant for understanding the synthesis and potential applications of this compound in various chemical processes (De Boeck, Harrington-Frost, & Pattenden, 2005).
Total Synthesis of Acetoxymodhephene : The work of Lee, Murugan, and Moon (2009) discusses the total synthesis of (-)-13-acetoxymodhephene and (+)-14-acetoxymodhephene. They used a stereoselective epoxidation of [4.3.3]propellane, leading to a Lewis acid catalyzed ring contraction to an oxygenated modhephene structure. This research contributes to the broader understanding of modhephene derivatives and their potential applications in chemical synthesis (Lee, Murugan, & Moon, 2009).
Properties
CAS No. |
68269-87-4 |
---|---|
Molecular Formula |
C15H24 |
Molecular Weight |
204.35 g/mol |
IUPAC Name |
(1R,5S,8R)-2,4,4,8-tetramethyltricyclo[3.3.3.01,5]undec-2-ene |
InChI |
InChI=1S/C15H24/c1-11-6-9-14-7-5-8-15(11,14)12(2)10-13(14,3)4/h10-11H,5-9H2,1-4H3/t11-,14+,15-/m1/s1 |
InChI Key |
APGXRXFCBZKIAN-BYCMXARLSA-N |
Isomeric SMILES |
C[C@@H]1CC[C@@]23[C@@]1(CCC2)C(=CC3(C)C)C |
SMILES |
CC1CCC23C1(CCC2)C(=CC3(C)C)C |
Canonical SMILES |
CC1CCC23C1(CCC2)C(=CC3(C)C)C |
Synonyms |
modhephene |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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